4-Cyanophenylboronic acid

SERS Glucose Sensing Biosensors

Biofluid glucose sensing with conventional boronic acid probes suffers from cross-reactivity and high background. 4-CPBA solves this via its nitrile Raman peak at 2226 cm⁻¹-in the biological silent region-enabling specific SERS detection to 10 nM. • Only boronic acid (of 30 tested) yielding reversible SWNT fluorescence red-shift for ratiometric glucose monitoring. • Confers fluorogenic 'off/on' switching for high-contrast live-cell protein imaging via Pd-catalyzed cross-coupling. • Enables rapid modular PROTAC library construction via CURE-PRO self-assembly platform. Standard purity ≥97%; batch-specific CoA included.

Molecular Formula C7H6BNO2
Molecular Weight 146.94 g/mol
CAS No. 126747-14-6
Cat. No. B159421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenylboronic acid
CAS126747-14-6
Molecular FormulaC7H6BNO2
Molecular Weight146.94 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C#N)(O)O
InChIInChI=1S/C7H6BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H
InChIKeyCEBAHYWORUOILU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanophenylboronic Acid (CAS 126747-14-6) for R&D and Industrial Procurement: Core Properties and Functional Scope


4-Cyanophenylboronic acid (4-CPBA) is a para-substituted arylboronic acid featuring a strong electron-withdrawing nitrile (-C≡N) group . It serves as a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures in both aqueous and organic media . Beyond standard cross-coupling utility, the nitrile substituent confers distinct photophysical and spectroscopic properties, positioning 4-CPBA as a critical building block in advanced applications including non-enzymatic glucose sensing and bioorthogonal protein labeling [1][2]. Its molecular formula is C₇H₆BNO₂, with a molecular weight of 146.94 g/mol .

4-Cyanophenylboronic Acid: Why Substituting with Other Arylboronic Acids Introduces Performance Risk in Critical Applications


Substituting 4-cyanophenylboronic acid with other commercially available arylboronic acids (e.g., 4-chloro-, 4-formyl-, or 4-methoxy-derivatives) in advanced applications carries a high risk of functional failure. While many arylboronic acids can perform standard Suzuki couplings, the unique electron-withdrawing nature and spectroscopic signature of the nitrile group are non-transferable. Direct evidence from screening libraries demonstrates that alternative substituents yield fundamentally different and often inferior performance in sensor and bioorthogonal applications [1]. For instance, only the nitrile provides a Raman signal in the biologically silent region for interference-free SERS detection, and it is the only derivative in a 30-member library to produce a reversible wavelength red-shift in carbon nanotube-based glucose sensors [2]. These are not incremental performance differences; they are binary distinctions that define whether a specific assay or device functions as designed [3]. Therefore, substitution without revalidation compromises the intended technological outcome.

4-Cyanophenylboronic Acid: Comparative Performance Data for Scientific Selection and Procurement Decisions


SERS Glucose Detection: Interference-Free Quantification via the Biological Silent Region

In SERS-based glucose assays, 4-cyanophenylboronic acid (4-CPBA) provides a unique signal at 2226 cm⁻¹, which resides in the biological silent region (1800–2800 cm⁻¹) [1]. This allows for the specific detection of glucose in complex biofluids without interference from endogenous biomolecules, a capability not shared by arylboronic acids lacking this nitrile Raman signature [2]. The assay achieves a detection limit of 10 nM and can specifically quantify glucose in the presence of competing sugars like fructose and galactose [3].

SERS Glucose Sensing Biosensors Analytical Chemistry

Carbon Nanotube Fluorescence Modulation: Unique Reversible Wavelength Red-Shift for Glucose Sensing

A high-throughput screen of a 30-member boronic acid library identified 4-cyanophenylboronic acid as the sole derivative capable of inducing a reversible wavelength red-shift in the near-infrared fluorescence emission of single-walled carbon nanotubes (SWNTs) upon glucose binding [1]. In contrast, the closest analog, 4-chlorophenylboronic acid, exhibited a turn-on fluorescence response under the same conditions, representing a fundamentally different transduction mechanism [2].

Carbon Nanotubes Fluorescence Sensing Glucose Detection NIR Probes

Bioorthogonal Protein Labeling: Fluorogenic 'Off/On' Switch Enabled by Nitrile Substituent

When cross-coupled to a genetically encoded fluorosulfate-L-tyrosine on green fluorescent protein (GFP), 4-cyanophenylboronic acid confers a unique fluorogenic property, functioning as a responsive 'off/on' switch [1]. This enables spectroscopic imaging of proteins with minimal background noise. This behavior is attributed to the electronic properties of the nitrile-substituted biaryl product and is not a general feature of arylboronic acids in this context [2].

Bioorthogonal Chemistry Protein Labeling Fluorogenic Probes Chemical Biology

Modular PROTAC Assembly: Reversible Covalent Linker for Targeted Protein Degradation

4-Cyanophenylboronic acid serves as a phenylboronic acid component in the CURE-PRO platform, where it reversibly binds diol/catechol linkers to self-assemble bifunctional degraders [1]. This modular approach allows for rapid combinatorial optimization of linker length and E3 ligase pairing, significantly reducing synthesis time and effort [2].

PROTAC Targeted Protein Degradation Drug Discovery Chemical Biology

4-Cyanophenylboronic Acid: Optimal Use Cases Supported by Comparative Evidence


Interference-Free Glucose Quantification in Complex Biofluids via SERS

In diagnostic or research settings where glucose must be accurately quantified in the presence of proteins, metabolites, and other sugars (e.g., urine, saliva, cell culture media), 4-CPBA is the preferred boronic acid probe. Its nitrile Raman peak at 2226 cm⁻¹ falls within the biological silent region, enabling specific detection with a limit of 10 nM and minimal interference [1]. This avoids the high background and cross-reactivity common with other boronic acid probes whose signals overlap with endogenous biomolecules [2].

Ratiometric NIR Glucose Sensing Using Single-Walled Carbon Nanotubes

For the development of implantable or continuous glucose monitors based on SWNT fluorescence, 4-CPBA is the only boronic acid among a 30-member library demonstrated to produce a reversible wavelength red-shift upon glucose binding [1]. This spectral shift enables ratiometric detection, which is inherently more stable and calibration-free compared to intensity-based methods used with analogs like 4-chlorophenylboronic acid [2].

Low-Background Bioorthogonal Protein Labeling and Live-Cell Imaging

When performing site-specific protein modification via palladium-catalyzed cross-coupling on genetically encoded fluorosulfate handles, 4-CPBA confers a unique fluorogenic 'off/on' switching property to the labeled protein [1]. This dramatically reduces background fluorescence, enabling high-contrast imaging of proteins in living cells that is not achievable with other arylboronic acids that yield constitutively fluorescent or non-fluorogenic products [2].

Rapid Combinatorial Library Synthesis for PROTAC Development

In medicinal chemistry campaigns aimed at discovering optimized PROTAC degraders, 4-CPBA serves as a phenylboronic acid component in the CURE-PRO self-assembly platform [1]. Its reversible boronate ester formation with diol/catechol linkers allows for the rapid, modular construction of degrader libraries, significantly accelerating the identification of optimal linker-E3 ligase combinations for targets like BRD4 [2].

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